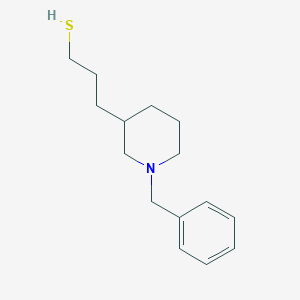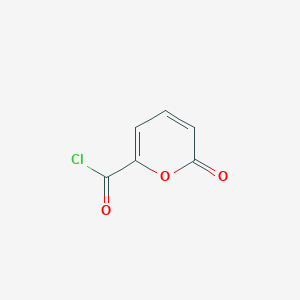
2-Oxo-2H-pyran-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2H-pyran-6-carbonyl chloride is a chemical compound with the molecular formula C₆H₃ClO₃. It is a derivative of 2-pyrone, a six-membered conjugated cyclic ester. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxo-2H-pyran-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-oxo-2H-pyran-6-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2H-pyran-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing double bonds.
Cyclization Reactions: It can be used in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organotin reagents, amines, and alcohols. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under reflux .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters .
Applications De Recherche Scientifique
2-Oxo-2H-pyran-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-oxo-2H-pyran-6-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2H-pyran-5-carbonyl chloride: Another derivative of 2-pyrone with similar reactivity.
Methyl 2-oxo-2H-pyran-3-carboxylate: A related compound used in similar applications.
Uniqueness
2-Oxo-2H-pyran-6-carbonyl chloride is unique due to its specific reactivity and the types of products it can form. Its position of the carbonyl group and the presence of the chloride make it particularly useful in certain synthetic applications .
Propriétés
Numéro CAS |
75611-67-5 |
|---|---|
Formule moléculaire |
C6H3ClO3 |
Poids moléculaire |
158.54 g/mol |
Nom IUPAC |
6-oxopyran-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO3/c7-6(9)4-2-1-3-5(8)10-4/h1-3H |
Clé InChI |
OCPFIIMBPCKJMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC(=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
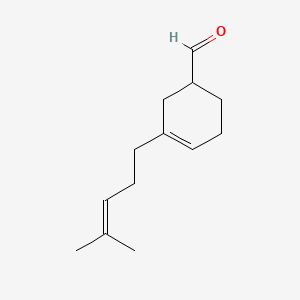

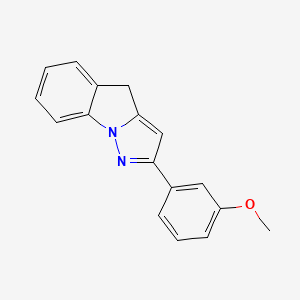
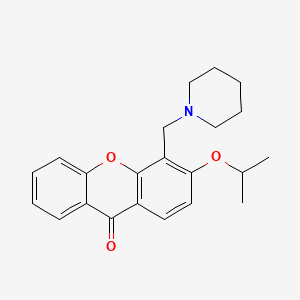
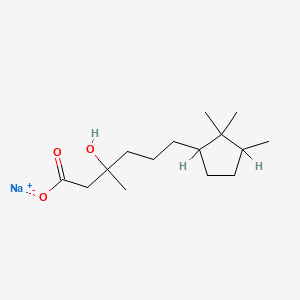
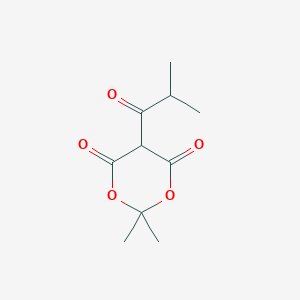


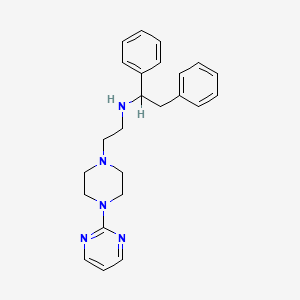
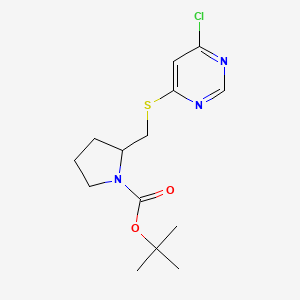

![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
